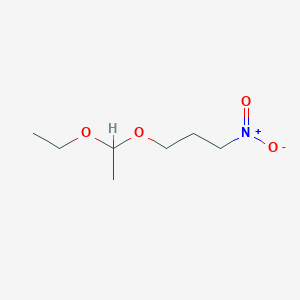
1-(1-Ethoxyethoxy)-3-nitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethoxyethoxy)-3-nitropropane is an organic compound with the molecular formula C7H15NO4. It is characterized by the presence of an ethoxyethoxy group and a nitro group attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(1-Ethoxyethoxy)-3-nitropropane typically involves the reaction of 3-nitropropane-1,2-diol with ethyl vinyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate acetal, which is then hydrolyzed to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-Ethoxyethoxy)-3-nitropropane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 3-nitropropane-1,2-diol and ethanol.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Ethoxyethoxy)-3-nitropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitro group reduction and its effects on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Ethoxyethoxy)-3-nitropropane exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various biochemical effects. The ethoxyethoxy group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
1-(1-Ethoxyethoxy)-3-nitropropane can be compared with other similar compounds such as:
1-(1-Ethoxyethoxy)-3-methylpropane: Similar structure but with a methyl group instead of a nitro group.
1-(1-Ethoxyethoxy)-4-vinylbenzene: Contains a benzene ring and a vinyl group, offering different reactivity and applications.
1-(1-Ethoxyethoxy)-3-hexene: Features a hexene backbone, providing different chemical properties.
Properties
CAS No. |
94447-54-8 |
|---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(1-ethoxyethoxy)-3-nitropropane |
InChI |
InChI=1S/C7H15NO4/c1-3-11-7(2)12-6-4-5-8(9)10/h7H,3-6H2,1-2H3 |
InChI Key |
DZEFPGGPXPLZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















